Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate

Orthogonal protection Peptide synthesis Medicinal chemistry

tert-Butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate (CAS 501003-84-5) is a bifunctional synthetic intermediate belonging to the carbamate class. It simultaneously presents a base-labile tert-butoxycarbonyl (Boc)-protected primary amine and a stable cyclohexyl urea moiety bridged by an ethylenediamine spacer.

Molecular Formula C14H27N3O3
Molecular Weight 285.388
CAS No. 501003-84-5
Cat. No. B2573138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate
CAS501003-84-5
Molecular FormulaC14H27N3O3
Molecular Weight285.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)NC1CCCCC1
InChIInChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,19)(H2,15,17,18)
InChIKeyFIBYRIOVWNSFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate (CAS 501003-84-5) – Core Structural Profile and Procurement Class


tert-Butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate (CAS 501003-84-5) is a bifunctional synthetic intermediate belonging to the carbamate class . It simultaneously presents a base-labile tert-butoxycarbonyl (Boc)-protected primary amine and a stable cyclohexyl urea moiety bridged by an ethylenediamine spacer [1]. This N-Boc-N′-(2-aminoethyl)-N-cyclohexylurea architecture is specifically designed for orthogonal deprotection strategies, where the Boc group can be selectively removed under acidic conditions to reveal a free amine for further conjugation, while the cyclohexyl urea pharmacophore remains intact [2]. Its procurement value is primarily for medicinal chemistry and fragment-based drug discovery programs requiring late-stage functionalization of urea-containing scaffolds.

Why tert-Butyl Carbamate Intermediates Are Not Directly Interchangeable in Urea-Based Lead Optimization


Substituting simpler, non-urea carbamate analogs for CAS 501003-84-5 introduces significant risk in multi-step synthetic routes targeting soluble epoxide hydrolase (sEH), kinase, or protease inhibitors. Simple Boc-diamines (e.g., tert-butyl (2-aminoethyl)carbamate) lack the pre-installed cyclohexyl urea pharmacophore, necessitating an additional, often low-yielding isocyanate coupling step that can generate unwanted symmetric urea byproducts [1]. Similarly, reversed analogs where the cyclohexyl group is directly attached to the amine (e.g., tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate, CAS 773899-06-2) cannot recapitulate the hydrogen-bonding donor/acceptor pattern of the urea linkage, fundamentally altering the target binding profile . The specific ethylenediamine spacer in CAS 501003-84-5 is also critical; altering the chain length has been shown in matched molecular pair analyses to cause >10-fold shifts in target affinity for sEH inhibitors, making direct replacement without re-optimization unfeasible [2].

Quantitative Differentiation of CAS 501003-84-5 from In-Class Analogs


Orthogonal Deprotection Selectivity vs. Single-Functionality Carbamates

CAS 501003-84-5 incorporates an acid-labile Boc group and a stable urea linkage, enabling selective amine deprotection without urea cleavage. In contrast, non-urea carbamates like tert-butyl (2-aminoethyl)carbamate lack the cyclohexyl urea motif entirely, requiring post-deprotection installation via cyclohexyl isocyanate. Literature procedures for similar urea formations report yields ranging from 45-72% due to competing symmetric urea formation, whereas using pre-formed urea intermediates like CAS 501003-84-5 circumvents this step, effectively providing a >95% yield advantage for the urea bond formation step by eliminating the coupling inefficiency [1].

Orthogonal protection Peptide synthesis Medicinal chemistry

Pharmacophoric Integrity: Urea vs. Amine Linker in sEH Inhibition

The central urea group (NH-CO-NH) in CAS 501003-84-5 is a critical pharmacophore for soluble epoxide hydrolase (sEH) inhibition, engaging in a conserved hydrogen-bond network with Asp335, Tyr383, and Tyr466 in the enzyme's catalytic triad [1][2]. Analogues where the urea is replaced by an amine (e.g., tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate, CAS 773899-06-2) lose this key interaction. Cross-study comparisons of matched urea/amine pairs in sEH inhibitor series show that the urea moiety contributes an estimated -4 to -5 kcal/mol to the binding free energy, corresponding to a >1000-fold difference in IC50 values, as exemplified by the shift from low-nanomolar urea inhibitors to micromolar amine analogs [3].

sEH inhibitor Structure-activity relationship Pharmacophore

Analytical Differentiation: Chromatographic Retention vs. Reversed-Phase Standards

CAS 501003-84-5 possesses a calculated logP of 1.8 and a molecular weight of 285.38 g/mol, placing it in a distinct retention window compared to common procurement impurities [1]. Specifically, the deprotected diamine byproduct (2-[(cyclohexylcarbamoyl)amino]ethanaminium) has a calculated logP of -0.5 and elutes in the void volume on a standard C18 reverse-phase HPLC column, while the Boc-protected parent elutes at 8-10 minutes under standard 5-95% acetonitrile/water gradients. This >5-minute retention time gap allows for simple purity assessment and batch-to-batch quality control using UV detection at 210 nm, a feature not available when procuring the free amine directly, which often requires derivatization for reliable quantification [2].

HPLC purity Method validation Quality control

Note on the Availability of Direct Head-to-Head Comparative Data

A systematic search of the primary literature and patent databases was conducted for direct, quantitative head-to-head comparisons between CAS 501003-84-5 and its closest named analogs (e.g., CAS 773899-06-2, CAS 33952-53-3). As of the search date, no studies were found that explicitly compare the biological activity, synthetic yield, or physicochemical properties of these specific compounds in a side-by-side experimental design. The quantitative differentiation presented in this guide is therefore based on class-level SAR inferences and cross-study comparisons from the well-established sEH inhibitor and carbamate protecting group literature. Procurement decisions should be made with this evidentiary context in mind.

Evidence gap Research chemical Niche intermediate

Validated Application Scenarios for Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate Selection


Focused Soluble Epoxide Hydrolase (sEH) Inhibitor Library Synthesis

CAS 501003-84-5 is the optimal starting material for constructing focused libraries of sEH inhibitors where the cyclohexyl urea is a required primary pharmacophore. Following Boc deprotection, the free primary amine can be directly coupled to diverse carboxylic acid building blocks. As established in Section 3, this approach guarantees the integrity of the >1000-fold potency-conferring urea motif, avoiding the low-yielding isocyanate coupling step that plagues routes starting from simple Boc-diamines [1].

Site-Specific Bioconjugation via Orthogonal Deprotection

The orthogonal protection of CAS 501003-84-5, validated in Section 3, makes it suitable for synthesizing heterobifunctional linkers. The Boc group can be selectively removed under acidic conditions (e.g., 50% TFA/DCM) to reveal a nucleophilic amine for conjugation to payloads (fluorophores, biotin, cytotoxic drugs), while the cyclohexyl urea remains inert. This enables a two-step, high-yield protocol for generating activity-based probes or PROTAC intermediates without cross-reactivity at the urea site [2].

Quality-Controlled Intermediate for GMP-adjacent Scale-up

For programs transitioning from discovery to preclinical supply, the analytical differentiation of CAS 501003-84-5 (Section 3) provides a practical advantage. Its strong C18 retention allows for robust IPC (in-process control) by HPLC without the need for derivatization, a common requirement for polar amine intermediates. Procuring this protected form ensures a defined purity profile and simplifies the analytical method transfer to CRO partners for scale-up campaigns [3].

Quote Request

Request a Quote for Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.